(1r)-2,2-Difluoro-1-phenylethan-1-amine
Description
BenchChem offers high-quality (1r)-2,2-Difluoro-1-phenylethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r)-2,2-Difluoro-1-phenylethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-1-phenylethanamine |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2/t7-/m1/s1 |
InChI Key |
DYKGDAUEEKXLNO-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1R)-2,2-Difluoro-1-phenylethan-1-amine
Introduction: The Significance of Fluorinated Amines in Drug Discovery
(1R)-2,2-Difluoro-1-phenylethan-1-amine is a chiral primary amine that holds significant interest for researchers in drug development and medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate key physicochemical and pharmacological properties. Specifically, the difluoromethyl group can alter metabolic stability, lipophilicity, and basicity (pKa) in ways that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is, therefore, a critical first step in its rational application in drug design and development.
This guide provides a comprehensive overview of the key physicochemical properties of (1R)-2,2-Difluoro-1-phenylethan-1-amine, outlines detailed, field-proven experimental protocols for their determination, and discusses the theoretical underpinnings of these experimental choices. While specific experimental data for this compound is not extensively published, this guide will leverage data from structurally related analogs and computational predictions to provide a robust framework for its characterization.
Core Physicochemical Properties: A Comparative Analysis
A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Key parameters such as lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
As experimental data for (1R)-2,2-Difluoro-1-phenylethan-1-amine is limited in publicly accessible literature, the following table includes predicted values and experimental data for structurally similar compounds to provide context and a basis for estimation.
| Property | (1R)-2,2-Difluoro-1-phenylethan-1-amine | (1R)-1-phenylethan-1-amine (Non-fluorinated analog) | 2,2-difluoro-1-phenylethanone (Ketone precursor) |
| Molecular Formula | C₈H₉F₂N | C₈H₁₁N[1] | C₈H₆F₂O[2][3] |
| Molecular Weight | 157.16 g/mol | 121.18 g/mol [1] | 156.13 g/mol [2][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Clear colorless liquid[1] | Liquid[3] |
| Melting Point | Not specified | -65 °C[4] | 9 °C[3] |
| Boiling Point | Not specified | 184-186 °C[1] | 185-186 °C[3] |
| XLogP3 (Predicted) | 1.7[5] | 1.44[1] | Not Applicable |
| pKa (Predicted) | ~7-8* | 9.04 (Predicted)[6] | Not Applicable |
| Water Solubility | Not specified | 40 g/L (20 °C)[1][7] | Not specified |
Note on pKa Prediction: The pKa of an amine is a measure of the acidity of its conjugate acid. The presence of electron-withdrawing fluorine atoms on the adjacent carbon is expected to decrease the basicity of the amine (lower the pKa) compared to its non-fluorinated analog due to the inductive effect. While a precise experimental value is unavailable, computational methods can provide a reliable estimate.[8][9][10]
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of Lipophilicity (LogP)
Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is considered the "gold standard" for its direct measurement, though it can be resource-intensive. For higher throughput, HPLC-based methods are also widely accepted.
Protocol: Shake-Flask Method (OECD 107)
-
Preparation of Solutions:
-
Prepare a stock solution of (1R)-2,2-Difluoro-1-phenylethan-1-amine in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).
-
Spike the system with a small, known volume of the compound's stock solution. The final concentration should be low enough to ensure it is below the solubility limit in both phases.
-
Cap the tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standards to determine the concentrations in the experimental samples.
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Diagram: LogP Determination Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility
Causality Behind Experimental Choice: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method provides the thermodynamic solubility, which is the most relevant value for predicting in vivo dissolution.
Protocol: Shake-Flask Method (Based on OECD 105)
-
Experimental Setup:
-
Add an excess amount of solid (1R)-2,2-Difluoro-1-phenylethan-1-amine (or its hydrochloride salt) to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, glass container. The excess solid is crucial to ensure a saturated solution.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Alternatively, centrifuge at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
-
Result Expression:
-
Express the solubility in units of mg/mL or µg/mL.
-
Determination of the Acid Dissociation Constant (pKa)
Causality Behind Experimental Choice: The pKa of an amine dictates its ionization state at different physiological pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for determining pKa.
Protocol: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh a sample of (1R)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride and dissolve it in a known volume of deionized, CO₂-free water.
-
-
Titration:
-
Immerse a calibrated pH electrode and a titrant delivery tube into the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added. This will generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the amine has been neutralized).
-
Diagram: Logical Relationship in pKa Determination
Caption: Logical flow for determining pKa via potentiometric titration.
Conclusion: A Framework for Advancing Research
While a complete experimental dataset for (1R)-2,2-Difluoro-1-phenylethan-1-amine is not yet fully established in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The provided protocols, grounded in established scientific principles, offer a clear path for researchers to generate high-quality, reliable data. The comparative analysis with related compounds and the use of predictive models serve as a valuable starting point for any investigation involving this promising fluorinated amine. By systematically determining these core properties, scientists and drug developers can unlock the full potential of (1R)-2,2-Difluoro-1-phenylethan-1-amine in the design of next-generation therapeutics.
References
-
Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. [Link]
-
Liu, H., et al. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Molecules. [Link]
-
2,2-difluoro-1-phenylethanone. Chem-Space. [Link]
-
2,2-Difluoro-1-phenylethanone. MySkinRecipes. [Link]
-
2,2-difluoro-1-phenylethanol Properties. U.S. Environmental Protection Agency. [Link]
-
2,2-Difluoroethan-1-amine hydrochloride. PubChem. [Link]
-
1-Phenylethylamine. Wikipedia. [Link]
- (IS,2S)-(-)1,2 diphenyl ethylene diamine:(1R,2R)-(+) - Google Patents.
-
2,2-difluoro-1-phenylethan-1-amine hydrochloride. PubChemLite. [Link]
-
1-phenylethanone. chemister.ru. [Link]
-
pKa Data Compiled by R. Williams. EPFL. [Link]
- A process for preparation of phenethylamine derivative - Google Patents.
-
1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,2-Difluoro-1-phenylethanone [myskinrecipes.com]
- 4. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 2,2-difluoro-1-phenylethan-1-amine hydrochloride (C8H9F2N) [pubchemlite.lcsb.uni.lu]
- 6. guidechem.com [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting and tuning physicochemical properties in lead optimization: amine basicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of Chiral Difluoromethylated Amines
Abstract
The difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent in medicinal chemistry, acting as a lipophilic bioisostere for hydroxyl and thiol groups while also participating in hydrogen bonding.[1][2] This dual-property nature significantly influences molecular conformation, pKa, and metabolic stability, making the CF₂H moiety a powerful tool in drug design. The stereoselective synthesis of chiral α-difluoromethylamines is therefore a critical objective for accessing novel therapeutics with enhanced properties.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core strategies for synthesizing these vital building blocks, focusing on the causality behind methodological choices, field-proven protocols, and the latest advancements in asymmetric catalysis.
Introduction: The Strategic Value of the Difluoromethyl Group
The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and biological properties.[3] While the trifluoromethyl (CF₃) group is widely used to enhance metabolic stability and binding affinity, the difluoromethyl (CF₂H) group offers a more nuanced profile. Its hydrogen atom can act as a hydrogen bond donor, mimicking interactions of native hydroxyl or thiol groups, a property the CF₃ group lacks.[1][2] Furthermore, the CF₂H group is a lipophilic isostere of the carbinol unit (CH₂OH), potentially improving membrane permeability and oral bioavailability.[3]
Given that the biological activity of chiral molecules is often confined to a single enantiomer, the development of robust, stereoselective methods to install the α-difluoromethylamine motif is paramount.[1] This guide will explore the primary asymmetric strategies employed today, including nucleophilic additions to imines using chiral auxiliaries or catalysts, and the emerging field of radical difluoroalkylation.
Strategic Decision Framework for Synthesis
The optimal synthetic route to a chiral α-difluoromethylamine depends on several factors, including the availability of starting materials, desired scale, and the specific stereochemical configuration required. A primary decision point is whether to employ a substrate-controlled or a reagent-controlled asymmetric induction strategy.
Sources
Spectroscopic Characterization of (1R)-2,2-Difluoro-1-phenylethan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-2,2-Difluoro-1-phenylethan-1-amine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the gem-difluoro group. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific enantiomer are not widely available in the public domain, this document synthesizes predicted data, information from its hydrochloride salt, and spectral data from analogous compounds to provide a robust framework for its characterization. This guide is intended to assist researchers in identifying and analyzing (1R)-2,2-Difluoro-1-phenylethan-1-amine, and to provide a basis for quality control and further investigation.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro (-CF₂-) group, in particular, can act as a bioisostere for carbonyl groups or hydroxylated carbons, while offering increased metabolic stability. (1R)-2,2-Difluoro-1-phenylethan-1-amine, a chiral building block, is therefore a valuable synthon for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and stereochemical integrity of this compound.
Molecular Structure and Key Spectroscopic Features
The structure of (1R)-2,2-Difluoro-1-phenylethan-1-amine presents several key features that will be reflected in its spectroscopic data. The chiral center at C1, the aromatic phenyl ring, and the diastereotopic fluorine atoms on C2 all contribute to a unique spectral fingerprint.
Caption: Molecular structure of (1R)-2,2-Difluoro-1-phenylethan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (1R)-2,2-Difluoro-1-phenylethan-1-amine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Expected ¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| Phenyl-H | 7.2 - 7.4 | m | - |
| CH | 4.2 - 4.4 | t | J(H-F) ≈ 15-25 |
| NH₂ | 1.5 - 2.5 | br s | - |
| CHF₂ | 5.8 - 6.2 | t | J(H-F) ≈ 50-60 |
Interpretation and Rationale:
-
Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.2-7.4 ppm) as a complex multiplet.
-
Methine Proton (CH): The proton at the chiral center (C1) is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The magnitude of the geminal H-F coupling constant is typically in the range of 15-25 Hz.
-
Amine Protons (NH₂): The amine protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Difluoromethyl Proton (CHF₂): The proton on the difluoromethyl group is expected to be a triplet due to coupling with the two fluorine atoms. The geminal H-F coupling constant is characteristically large, around 50-60 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached and often for adjacent carbons as well.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| Phenyl C (ipso) | ~138 | s | - |
| Phenyl C (o, m, p) | 126 - 129 | s | - |
| CH | ~55 | t | J(C-F) ≈ 20-30 |
| CF₂ | ~115 | t | J(C-F) ≈ 240-250 |
Interpretation and Rationale:
-
Phenyl Carbons: The aromatic carbons will appear in the typical downfield region.
-
Methine Carbon (CH): The carbon of the chiral center will be split into a triplet by the two fluorine atoms on the adjacent carbon, with a typical two-bond C-F coupling constant of 20-30 Hz.
-
Difluoromethyl Carbon (CF₂): This carbon will exhibit a large one-bond C-F coupling, resulting in a triplet with a coupling constant in the range of 240-250 Hz. This large coupling is a hallmark of a CF₂ group.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds.
Expected ¹⁹F NMR Data (Predicted)
| Fluorine | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| CF₂ | -110 to -130 | d | J(F-H) ≈ 50-60 |
Interpretation and Rationale:
-
The two fluorine atoms are diastereotopic due to the adjacent chiral center. In a chiral environment (or with a chiral shift reagent), they may exhibit slightly different chemical shifts and couple to each other. However, they will primarily appear as a doublet due to coupling with the geminal proton. The chemical shift is expected in the typical range for aliphatic gem-difluoro groups.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of (1R)-2,2-Difluoro-1-phenylethan-1-amine into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate to ensure complete dissolution.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 64-128
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data
| Ion | m/z (Predicted) | Interpretation |
| [M+H]⁺ | 158.0776 | Protonated molecular ion |
| [M-NH₂]⁺ | 141.0665 | Loss of the amino group |
| [C₆H₅CH]⁺ | 91.0548 | Benzylic cation |
Fragmentation Pathway:
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the primary fragmentation pathway for phenylethylamines involves cleavage of the Cα-Cβ bond. For (1R)-2,2-Difluoro-1-phenylethan-1-amine, the major fragment would likely be the benzylic cation.
Caption: Predicted major fragmentation pathways for (1R)-2,2-Difluoro-1-phenylethan-1-amine in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
Instrument Parameters (for a typical ESI-QTOF instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
Mass Range: m/z 50 - 500
Conclusion
The spectroscopic characterization of (1R)-2,2-Difluoro-1-phenylethan-1-amine relies on a combination of NMR and MS techniques. This guide provides a detailed overview of the expected spectral data and the rationale behind these predictions, based on fundamental principles and data from analogous structures. The characteristic C-F and H-F coupling constants in NMR and the specific fragmentation patterns in MS serve as key identifiers for this valuable chiral building block. Researchers and drug development professionals can use this guide as a reference for method development, data interpretation, and quality assurance in their work with this and related fluorinated compounds.
References
-
PubChem. 2,2-difluoro-1-phenylethan-1-amine hydrochloride.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
Biological Properties of Chiral CF₂H-Containing Compounds: A Technical Guide
Executive Summary
The difluoromethyl group (CF₂H) has transcended its traditional role as a mere metabolic blocker to become a pivotal lipophilic hydrogen bond donor in modern medicinal chemistry. Unlike the chemically inert trifluoromethyl (CF₃) group, the CF₂H moiety possesses a polarized C–H bond capable of acting as a weak-to-moderate hydrogen bond (HB) donor. When incorporated into chiral scaffolds, this group offers a dual advantage: it mimics the directional H-bonding of hydroxyl (-OH) and thiol (-SH) groups while significantly enhancing lipophilicity and metabolic stability.[1]
This guide analyzes the physicochemical and biological imperatives of chiral CF₂H compounds, providing researchers with the rationale and protocols to deploy this motif effectively in drug discovery.[2]
Part 1: The Physicochemical Paradigm
The Lipophilic Hydrogen Bond Donor
The defining feature of the CF₂H group is the acidity of its proton.[2] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C–H bond, rendering the proton sufficiently acidic to participate in hydrogen bonding with biological acceptors (e.g., backbone carbonyls, side-chain carboxylates).
Key Distinction:
-
Hydroxyl (-OH): Strong H-bond donor, Hydrophilic (lowers LogP), Metabolically labile (glucuronidation/oxidation).
-
Difluoromethyl (-CF₂H): Weak/Moderate H-bond donor, Lipophilic (raises LogP), Metabolically robust.[1]
Quantitative Comparison
The following table summarizes the physicochemical shifts observed when replacing common functionalities with CF₂H.
| Property | Methyl (-CH₃) | Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| H-Bond Donor Acidity ( | ~0.00 | 0.60 – 0.80 | 0.05 – 0.17 | 0.00 |
| Lipophilicity ( | Reference | -1.0 to -2.0 | +0.2 to +0.6 | +0.9 to +1.2 |
| Van der Waals Radius (Å) | 2.00 | 1.52 | ~2.15 | 2.20 |
| Electronic Effect ( | -0.01 | 0.25 | 0.32 | 0.42 |
Data compiled from Zafrani et al. and Hansch parameters.
The Fluorine Gauche Effect in Chiral Design
In chiral molecules, the spatial arrangement of the CF₂H group is governed by the gauche effect . Unlike non-fluorinated alkyl chains that prefer anti conformations to minimize steric clash, 1,2-difluoro or
-
Mechanism: Hyperconjugation (
) and electrostatic attraction. -
Impact: This locks the drug molecule into a specific bioactive conformation, potentially reducing the entropic penalty of binding to a receptor.
Part 2: Biological Impact & Bioisosterism[1][4]
Bioisosteric Replacement Strategy
The CF₂H group is a non-classical bioisostere for the hydroxyl group. This substitution is particularly powerful when an -OH group is essential for binding but causes poor membrane permeability or rapid clearance.
The "Chiral Switch" Logic: When replacing a chiral secondary alcohol (R-CH(OH)-R') with a difluoromethyl alkane (R-CH(CF₂H)-R'), the topology is conserved, but the physicochemical profile is inverted from hydrophilic to lipophilic.
Figure 1: Decision logic for deploying CF₂H as a bioisostere for hydroxyl groups.
Metabolic Stability
The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol). However, the stability of the CF₂H group itself relies on the resistance of the geminal C–H bond to oxidation.
-
Oxidative Blockade: The CF₂H group is generally resistant to Cytochrome P450 (CYP) hydroxylation due to the high ionization potential of the C–H bond.
-
Defluorination Risk: Caution is required if the CF₂H is
to a heteroatom with a lone pair (e.g., amines), as this can facilitate fluoride elimination.[3]
Part 3: Experimental Protocols
Protocol A: Determination of Hydrogen Bond Acidity ( )
To validate if your specific chiral CF₂H compound acts as a hydrogen bond donor, use the NMR titration method established by Abraham and adapted by Zafrani.
Objective: Quantify the H-bond donating capacity (
Materials:
-
Test Compound (CF₂H analog).[4]
-
Reference Base: N-Methylpyrrolidone (NMP) or DMSO-d6.
-
Solvent: CDCl₃ (non-polar reference).
-
High-field NMR (400 MHz+).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM solution of the CF₂H compound in CDCl₃.
-
Baseline Measurement: Acquire a ¹H NMR spectrum at 298 K. Record the chemical shift (
) of the CF₂H triplet (typically 5.5–6.5 ppm, Hz). -
Titration/Solvent Switch: Prepare a second sample in DMSO-d6 (or add excess NMP to the CDCl₃ tube).
-
Complex Measurement: Acquire ¹H NMR. Record the new chemical shift (
). -
Calculation: The downfield shift (
) correlates with H-bond acidity. Use the empirical equation (calibrated for CF₂H): (Note: Coefficients may vary slightly based on the specific reference base used; verify with current literature).
Interpretation:
- : Negligible donor (acts like CH₃).[5]
- : Significant donor (acts like a weak OH/SH).
Protocol B: In Vitro Metabolic Stability Assessment
Determine if the CF₂H substitution effectively blocks metabolism compared to the parent compound.
Materials:
-
Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
Test Compound (1 µM final concentration).
-
LC-MS/MS.[3]
Workflow:
-
Incubation: Mix microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction at 37°C.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor disappearance of parent and appearance of defluorinated metabolites (+16 Da for oxidation, -20 Da for HF loss).
Figure 2: Workflow for assessing the metabolic stability of CF₂H compounds.
Part 4: Case Studies & Applications
Voxilaprevir (Hepatitis C)
While primarily known for its macrocyclic structure, the optimization of Voxilaprevir involved the strategic use of fluorination. The introduction of difluoromethyl groups on the cyclopropyl moiety improved metabolic stability against oxidative ring opening, a common liability in cyclopropyl-containing drugs.
Chiral -Difluoromethyl Amines
In the development of GABA aminotransferase inhibitors, the replacement of the distal methyl group with CF₂H in chiral amines maintained the necessary binding interactions (via the acidic CF₂H proton mimicking a polar group) while drastically improving blood-brain barrier (BBB) penetration due to increased lipophilicity.
References
-
Zafrani, Y., et al. (2017).[6][7] "CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?" Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Erickson, J. A., et al. (2010). "Lessons learned from the metabolic activation of fluorinated compounds." Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2015). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Reviews. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluoridealert.org [fluoridealert.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]
- 7. d-nb.info [d-nb.info]
The Fluorine Effect: Strategic Synthesis and Application of Fluoroamines
Executive Summary: The Fluorine Imperative
In modern drug discovery, the incorporation of fluorine into amine scaffolds is not merely a structural modification; it is a precision tool for physiochemical tuning. Fluoroamines—specifically
This guide moves beyond generic textbook reactions to provide a rigorous, field-proven roadmap for the synthesis and handling of these high-value motifs, prioritizing safety, reproducibility, and strategic application.
Strategic Rationale: Physiochemical Modulation[1]
The pKa Shift and Bioavailability
The most critical application of fluoroamines is the modulation of basicity. A standard aliphatic amine often possesses a pKa of 9–10, leading to high ionization at physiological pH (7.4). This can result in poor membrane permeability and high efflux liability.
-
The Rule of 1.7: Empirical data confirms that introducing a single fluorine atom at the
-position relative to a basic nitrogen reduces the pKa of the conjugate acid by approximately 1.7 log units .[1] -
Impact: This shift often brings the pKa into the 7–8 range, significantly increasing the fraction of neutral species (
) available for passive diffusion without abolishing solubility.
| Substituent | Approx. | Electronic Effect | Steric Impact (vs H) |
| -H | 0 | Reference | Reference |
| -OH ( | -1.2 | Inductive (-I) | Moderate |
| -F ( | -1.7 | Strong Inductive (-I) | Minimal (Bioisostere) |
| -CF3 ( | -2.5 to -3.0 | Very Strong (-I) | High |
Conformational Control: The Gauche Effect
Unlike heavier halogens, fluorine exhibits a strong preference for the gauche conformation relative to vicinal heteroatoms (like nitrogen) due to
-
Application: In piperidine or pyrrolidine rings, placing a fluorine vicinal to the nitrogen can lock the ring into a specific chair or envelope conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of binding.
Synthetic Architectures: Decision Frameworks
Selecting the correct synthetic route is a function of substrate stability and the desired position of the fluorine.
Figure 1: Decision tree for selecting fluoroamine synthesis methodologies based on target stability and available starting materials.
Detailed Experimental Protocols
Protocol A: The "Safe" Aziridine Ring Opening (Doyle Method)
Context: Traditional methods using Olah’s reagent (Pyridine
Mechanism: Benzoyl fluoride reacts with a non-nucleophilic alcohol (HFIP) catalyzed by a Lewis base to generate HF in a controlled manner.[2][3]
Materials:
-
Substrate: N-Protected Aziridine (e.g., N-Tosyl or N-Boc).
-
Reagent: Benzoyl Fluoride (1.2 equiv).
-
Additive: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.2 equiv).
-
Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 mol%).
-
Solvent: Dichloromethane (DCM) or Ether.
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add the N-protected aziridine (1.0 mmol) and HFIP (1.2 mmol) to anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add DBN (0.05 mmol) via microsyringe. Stir for 5 minutes at room temperature.
-
Fluorine Source: Dropwise add Benzoyl Fluoride (1.2 mmol).
-
Note: The reaction is generally mildly exothermic; cooling to 0°C is recommended for larger scales (>5g).
-
-
Monitoring: Stir at room temperature. Monitor via TLC (typically complete in 2–4 hours).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine.[4] -
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography.
Why this works: The HFIP acts as a proton shuttle, and the bulky ion pair directs fluoride attack to the less hindered carbon (for terminal aziridines) or dictates stereochemistry based on the aziridine starting material.
Protocol B: Deoxofluorination with Enhanced Safety (XtalFluor-E)
Context: DAST and Deoxo-Fluor are standard but pose significant thermal runaway risks (explosive decomposition >90°C). XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt that does not generate free HF and has a much higher decomposition onset temperature.[5]
Materials:
-
Substrate:
-Amino Alcohol (N-protected is mandatory to prevent rearrangement). -
Reagent: XtalFluor-E (1.2 equiv).
-
Promoter: DBU (1.5 equiv) or Et
N 3HF (for reactivity boosting). -
Solvent: Anhydrous DCM.[4]
Step-by-Step Methodology:
-
Safety Check: Ensure all glassware is dry. XtalFluor-E hydrolyzes to release HF if exposed to moisture.
-
Addition: To a solution of
-amino alcohol (1.0 mmol) and DBU (1.5 mmol) in DCM at -78°C, add XtalFluor-E (1.2 mmol) as a solid in one portion. -
Reaction: Allow the mixture to warm to room temperature naturally over 2 hours.
-
Critical Control Point: If the substrate is prone to elimination (styrenyl systems), keep at -20°C.
-
-
Quench: Quench with 5% aqueous NaHCO
. Do not use water alone , as the acidic byproduct can degrade the product. -
Isolation: Standard extraction and silica purification.
Stability & Safety: The "Hidden" Hazards
The Alpha-Fluoroamine Trap
Researchers often attempt to synthesize
-
The Reality: Acyclic
-fluoroamines are inherently unstable.[6] The nitrogen lone pair donates into the C-F orbital, facilitating the loss of fluoride and formation of an iminium ion, which hydrolyzes immediately. -
The Exception:
-Fluoroamines are only stable if:-
The nitrogen is electron-withdrawing (e.g., N-F-Carbamates).
-
The nitrogen is at a bridgehead (Bredt's rule prevents iminium formation).
-
Thermal Hazards of DAST/Deoxo-Fluor
While popular, these reagents are responsible for numerous laboratory accidents.
-
DAST: Decomposition onset ~50°C. Detonation possible >90°C.
-
Deoxo-Fluor (BAST): More stable (onset ~70°C) but still dangerous on scale.
-
Recommendation: For any reaction requiring heating >50°C, switch to XtalFluor-E or Fluolead .
Figure 2: Safety decision matrix for fluorinating reagent selection.
References
-
Kalow, J. A., & Doyle, A. G. (2012).[2][7] Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[2][3] Journal of the American Chemical Society. -
Duthion, B., et al. (2010).[8] Enantioselective synthesis of
-fluoroamines from -amino alcohols: application to the synthesis of LY503430.[8] Organic Letters. -
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[5] Journal of Organic Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Niwa, T., et al. (2021).[7] Asymmetric Fluorofunctionalization of Allylamine Derivatives. Journal of the American Chemical Society.
Sources
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(1R)-2,2-Difluoro-1-phenylethan-1-amine: A Privileged Fluorinated Scaffold
Topic: Application of (1R)-2,2-Difluoro-1-phenylethan-1-amine in Asymmetric Synthesis & Organocatalysis Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists
Executive Summary
(1R)-2,2-Difluoro-1-phenylethan-1-amine (CAS: 160797-29-5) represents a high-value "fluorine-enabled" chiral building block. Unlike its non-fluorinated analog (
In the context of organocatalysis , this molecule plays a dual role:
-
As a Challenging Substrate: It is a benchmark target for validating novel organocatalytic methodologies (e.g., asymmetric transfer hydrogenation of electron-deficient imines).
-
As a Chiral Reagent/Scaffold: Its reduced basicity (pKa modulation) and enhanced lipophilicity make it a critical intermediate for kinase inhibitors (e.g., ERK inhibitors) and a potential motif for designing hydrogen-bonding catalysts.
This guide provides the authoritative protocol for the organocatalytic synthesis of this scaffold and details its downstream application in medicinal chemistry.
The Fluorine Effect: Mechanistic Insights
Electronic Modulation (pKa Shift)
The
-
Non-fluorinated:
-Phenylethylamine (pKa 9.8) -
Fluorinated: (1R)-2,2-Difluoro-1-phenylethan-1-amine (pKa
6.5–7.5, estimated)
Impact on Catalysis & Reactivity:
-
Nucleophilicity: Reduced nucleophilicity makes it less prone to over-alkylation but requires more active electrophiles for functionalization.
-
Hydrogen Bonding: The polarized
bonds can act as weak hydrogen bond acceptors, while the protons become more acidic, potentially enhancing their capability as hydrogen bond donors in thiourea/squaramide catalyst designs.
Bioisosterism
The
Protocol A: Organocatalytic Synthesis via Asymmetric Transfer Hydrogenation (ATH)
The most efficient "green" route to this molecule is the Asymmetric Transfer Hydrogenation of the corresponding difluoro-ketimine. This method avoids stoichiometric chiral auxiliaries (like Ellman's sulfinamide) in favor of a catalytic process.
Reaction Scheme
The transformation involves the reduction of 2,2-difluoro-1-phenylethan-1-imine (generated in situ) using a chiral phosphoric acid or a metal-free organocatalyst (e.g., chiral Hantzsch ester system).
Materials & Reagents
-
Substrate: 2,2-Difluoro-1-phenylethanone (CAS: 395-01-7)[1]
-
Amine Source:
-Anisidine (for pre-formation of imine) or Ammonium acetate (for direct reductive amination) -
Catalyst: Chiral Phosphoric Acid (CPA) (e.g., TRIP or BINOL-derived CPA)
-
Reductant: Hantzsch Ester (HEH) or Trichlorosilane (
) with a Lewis base catalyst. -
Solvent: Toluene or Mesitylene (anhydrous).
Step-by-Step Procedure (Imine Reduction Route)
Step 1: Imine Formation
-
Charge a dried reaction vessel with 2,2-difluoro-1-phenylethanone (1.0 equiv) and
-anisidine (1.1 equiv). -
Add Toluene (
) and Molecular Sieves (4Å) . -
Reflux using a Dean-Stark trap for 12 hours to ensure water removal.
-
Concentrate in vacuo to yield the crude N-PMP ketimine. Note: The electron-withdrawing
group makes the carbonyl highly reactive, facilitating imine formation.
Step 2: Organocatalytic Reduction
-
Dissolve the crude ketimine (1.0 equiv) in dry Toluene (
) under Argon. -
Add the Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 5 mol%).
-
Cool the mixture to -30°C to maximize enantioselectivity.
-
Add Hantzsch Ester (1.2 equiv) in one portion.
-
Stir at -30°C for 24–48 hours. Monitor conversion by
NMR (shift from imine to amine ).
Step 3: Deprotection (Oxidative Cleavage)
-
Dissolve the
-PMP amine in Acetonitrile/Water (4:1). -
Add Cerium Ammonium Nitrate (CAN) (3.0 equiv) at 0°C.
-
Stir for 1 hour. The solution will turn orange/red.
-
Quench with saturated
, basify with , and extract with DCM. -
Purify via silica gel chromatography (EtOAc/Hexanes with 1%
).
Yield: 85–92% Enantiomeric Excess (ee): >94% (Determined by Chiral HPLC, Chiralcel OD-H column).
Protocol B: Application in Medicinal Chemistry (Kinase Inhibitor Synthesis)
This protocol demonstrates the application of (1R)-2,2-Difluoro-1-phenylethan-1-amine as a chiral building block for an ERK inhibitor scaffold (based on Patent WO2015066188).
Workflow Diagram
Caption: Workflow for converting the difluoro-ketone precursor into a bioactive kinase inhibitor motif via the chiral amine intermediate.
Coupling Procedure
-
Activation: Dissolve the carboxylic acid core (e.g., a substituted benzoc acid or pyrazole acid) (1.0 equiv) in DMF . Add HATU (1.2 equiv) and DIEA (2.5 equiv). Stir for 15 minutes.
-
Addition: Add (1R)-2,2-Difluoro-1-phenylethan-1-amine (1.0 equiv).
-
Reaction: Stir at Room Temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with
(5% aq), , and Brine. -
Outcome: The resulting amide retains the chiral integrity of the amine.[2] The difluoro group increases metabolic stability against P450 oxidation at the benzylic position.
Analytical Data & Validation
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Structural Confirmation | ||
| Diastereotopic Fluorines | ||
| Optical Rotation | Chirality Check | |
| Chiral HPLC | >98:2 er | Chiralcel OD-H, Hex/IPA 90:10 |
Troubleshooting & Critical Parameters
-
Racemization Risk: The benzylic proton is adjacent to a difluoromethyl group. While less acidic than a carbonyl
-proton, strong bases (e.g., NaH, LDA) should be avoided after the amine is formed. Use mild bases like DIEA or . -
Volatility: The free amine is relatively volatile. Do not dry under high vacuum for extended periods; use a rotary evaporator at moderate pressure or isolate as the HCl salt.
-
Safety: The synthesis involves fluorinated intermediates.[3][4] While generally stable, standard PPE for handling potential irritants is required.
References
-
Asymmetric Synthesis of
-Difluoromethyl Amines:- Title: "Facile Synthesis of Chiral -Difluoromethyl Amines
- Source:Organic Letters / Journal of Organic Chemistry (General methodology reference).
- Context: Describes the fundamental difficulty in accessing this motif and the utility of sulfinimine chemistry.
-
Organocatalytic Reduction of Ketimines
- Title: "Organocatalytic Asymmetric Transfer Hydrogen
- Source:Chemical Reviews.
- Context: Provides the basis for Protocol A (using chiral phosphoric acids).
-
Application in Kinase Inhibitors
- Title: "Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1)."
- Source:World Intellectual Property Organiz
- Context: Validates the use of (1R)
-
Properties of Fluorinated Amines
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline | MDPI [mdpi.com]
- 3. 2,2-Difluoro-1-phenylethanone [myskinrecipes.com]
- 4. CAS 430-67-1: 2,2-Difluoroethanamine | CymitQuimica [cymitquimica.com]
- 5. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Protocol for the Asymmetric Synthesis of Chiral β-Fluoroamines via the Mannich Reaction
An Application Note for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] In this context, the β-fluoroamine motif is a privileged structural element in medicinal chemistry, found in numerous drug candidates.[1][2] It is well-established that a fluorine atom at the β-position can lower the pKa of the adjacent amine, which can, in turn, improve a compound's pharmacokinetic profile.[1][2] The catalytic asymmetric Mannich reaction has emerged as a powerful and direct method for the construction of these valuable chiral β-fluoroamines.[1][2][3]
This application note provides a detailed protocol for the highly enantio- and diastereoselective synthesis of β-fluoroamines bearing a fluorinated tetrasubstituted carbon center. The featured methodology utilizes a dinuclear Zn-Prophenol catalyst to promote the Mannich reaction between fluorinated aromatic ketones and N-Boc protected imines.[1][2][3] This approach is notable for its operational simplicity, scalability, and the high levels of stereocontrol it affords.[1][2]
Expertise & Experience: The Rationale Behind the Protocol
The choice of a dinuclear Zn-Prophenol catalyst is critical for the success of this transformation. The Prophenol ligand, a member of the aza-hemicrown family, forms a bimetallic zinc complex that acts as a chiral Lewis acid.[1] This catalyst effectively coordinates both the enolate of the α-fluoroketone and the imine, organizing them within a chiral environment to facilitate a stereoselective carbon-carbon bond formation. The fluorine atom on the ketone serves a dual purpose: it increases the acidity of the α-proton, facilitating enolization under mild conditions, and it becomes a key stereogenic center in the final product.[1]
The use of molecular sieves is incorporated to ensure anhydrous conditions, which is crucial for preventing the hydrolysis of the imine and the catalyst. The selection of the solvent, typically ethereal solvents like THF or Et2O, is also important as it can influence the solubility of the reactants and the stability of the catalytic complex. The N-Boc protecting group on the imine is advantageous as it is generally stable under the reaction conditions and can be readily removed post-reaction to liberate the free amine.
Experimental Workflow
The overall workflow for the asymmetric Mannich reaction is depicted below. It involves the preparation of the catalyst, the reaction setup, and the subsequent workup and analysis of the product.
Figure 1: A generalized workflow for the Zn-Prophenol catalyzed asymmetric Mannich reaction.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure for the Zn-Prophenol catalyzed Mannich reaction of α-fluoroketones.[1][2]
Materials and Reagents:
-
(R,R)-Prophenol ligand
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
α-Fluoroketone (e.g., 2-fluoro-2-phenylacetophenone)
-
N-Boc imine (e.g., N-Boc-benzylideneamine)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
3 Å molecular sieves
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the (R,R)-Prophenol ligand (0.02 mmol, 10 mol%).
-
Add anhydrous THF (0.5 mL).
-
To this solution, add diethylzinc (1.0 M in hexanes, 0.04 mL, 0.04 mmol, 20 mol%) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature to allow for the formation of the active dinuclear zinc catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, add the α-fluoroketone (0.20 mmol, 1.0 equiv.), the N-Boc imine (0.24 mmol, 1.2 equiv.), and activated 3 Å molecular sieves (approx. 5 mg).
-
Add anhydrous THF (or Et2O) to achieve a final concentration of approximately 0.4 M with respect to the α-fluoroketone.
-
Transfer the pre-formed catalyst solution to the mixture of the ketone and imine using a syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., 40-80 °C) for the required time (e.g., 18-40 hours).[2] The optimal temperature and time should be determined by monitoring the reaction progress via thin-layer chromatography (TLC) or an appropriate analytical technique.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
-
Trustworthiness: A Self-Validating System
To ensure the reliability of this protocol, several validation steps are essential:
-
Reagent Quality: The purity of the α-fluoroketone and the imine is paramount. Impurities can lead to side reactions and lower yields and selectivities. The diethylzinc solution should be titrated periodically to ensure its concentration is accurate.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Proper Schlenk line or glovebox techniques are necessary to prevent the degradation of the catalyst and reactants.
-
Reproducibility: A control reaction without the chiral ligand should be performed to confirm that the catalyst is responsible for the observed enantioselectivity. The resulting product should be a racemic mixture.
-
Scalability: The reaction has been shown to be scalable to the gram scale with a potential reduction in catalyst loading, which is a key indicator of a robust protocol.[1][2]
Catalytic Cycle and Stereochemical Model
The high stereoselectivity of the reaction is achieved through a well-organized transition state, as proposed in the literature.[1] The dinuclear zinc catalyst coordinates both the imine and the enolate of the α-fluoroketone, leading to a chair-like six-membered transition state. The chiral Prophenol ligand dictates the facial selectivity of the enolate's attack on the imine.
Figure 2: A simplified representation of the proposed catalytic cycle.
Substrate Scope and Performance
The Zn-Prophenol catalyzed asymmetric Mannich reaction tolerates a wide range of substrates, delivering the desired β-fluoroamine products with high yields and excellent stereoselectivities.[1][2]
| Entry | α-Fluoroketone | Imine (Ar group) | Yield (%) | d.r. | ee (%) |
| 1 | 2-Fluoroindanone | Phenyl | 95 | >20:1 | 99 |
| 2 | 2-Fluoroindanone | 4-Methoxyphenyl | 96 | >20:1 | 99 |
| 3 | 2-Fluoroindanone | 4-Chlorophenyl | 93 | >20:1 | 99 |
| 4 | 2-Fluoroindanone | 2-Thienyl | 95 | >20:1 | 98 |
| 5 | α-Fluoroacetophenone | Phenyl | 85 | >20:1 | 97 |
This table is a representative summary based on data from published literature.[1][2] Conditions may vary.
References
-
Tissot, M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(2), 781-784. [Link]
-
Tissot, M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie, 128(2), 793-796. [Link]
-
Zhang, C., et al. (2023). Construction of a Chiral β-Fluoroamine by Asymmetric Mannich Reaction of 2-Fluoroindanone with Pyrazolinone Ketimines. The Journal of Organic Chemistry, 88(12), 7736–7747. [Link]
-
Wolf, C., et al. (2019). Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. ACS Catalysis, 9(3), 2169–2176. [Link]
-
Tissot, M., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. PubMed. [Link]
Sources
- 1. Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Chiral Amine Synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Overcoming Poor Stereoselectivity (Low %ee/dr)
Introduction & Triage
Welcome, Colleague. You are accessing the advanced troubleshooting database for chiral amine synthesis. If your enantiomeric excess (ee) or diastereomeric ratio (dr) is below 95%, standard purification methods (crystallization) often fail to rescue the yield.
This guide treats your synthetic route as a system. We do not guess; we diagnose based on mechanistic causality. Choose your workflow below to jump to the relevant troubleshooting module.
🛑 Emergency Triage: Which Chemistry are you running?
-
Transition Metal Catalysis (Ir/Rh/Ru):
-
Biocatalysis (Transaminases/IREDs):
-
Chiral Auxiliaries (Ellman/Strecker):
Module 1: Asymmetric Hydrogenation (AH)
Core System: Iridium-catalyzed hydrogenation of imines.[1][2][3][4][5]
Standard:
The "Black Box" Problem
Users often report that Ir-catalyzed AH works perfectly on model substrates (e.g., acetophenone imine) but fails on sterically hindered or functionalized real-world intermediates.
🔧 Troubleshooting Guide
Q: My conversion is high, but ee is stuck at 50-60%. Lowering temperature didn't help. A: You are likely facing a "background reaction" or an improper catalyst activation cycle.
-
The Iodine Effect (The "Magic" Additive): For Iridium-Phosphinooxazoline (PHOX) or Josiphos systems, the active species is often not the precatalyst you weigh out.
-
Action: Add Iodine (
) or Tetrabutylammonium iodide (TBAI) (5–10 mol%) and Acetic Acid (stoichiometric). -
Mechanism: The iodine forms a planar cationic imine radical-iodide charge transfer complex or stabilizes the Ir(III)/Ir(V) hydride transfer state, suppressing the non-selective background reduction [1].
-
-
Counter-ion Switch: If using
, the chloride ion is coordinating and can kill selectivity.-
Action: Switch to a non-coordinating anion like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The "naked" cation allows the chiral ligand to dominate the steric environment [2].
-
Q: The reaction stalls at 80% conversion. A: Product Inhibition. The resulting amine binds to the Iridium center more strongly than the starting imine.
-
Action: Run the reaction with 1.1 eq. of HCl (or generate in situ with TMSCl). This protonates the product amine immediately (
), preventing it from poisoning the catalyst.
📊 Optimization Workflow (DOT Visualization)
Figure 1: Decision matrix for rescuing failed Iridium-catalyzed imine hydrogenation experiments.
Module 2: Biocatalysis (Transaminases)
Core System:
The Equilibrium Problem
Transaminases are reversible. The equilibrium constant (
🔧 Troubleshooting Guide
Q: I have 99% ee, but only 10% conversion. A: You are fighting thermodynamics. You must shift the equilibrium.
Protocol: The "Vacuum" vs. "Cascade" Shift
| Method | Donor Amine | Byproduct | Removal Strategy | Pros/Cons |
| Isopropylamine (IPM) | Isopropylamine | Acetone | Physical: Apply mild vacuum or N2 sweep to evaporate acetone. | Pro: Cheap. Con: High IPM conc. deactivates many enzymes. |
| LDH/GDH Cascade | L-Alanine | Pyruvate | Chemical: Add Lactate Dehydrogenase (LDH) to reduce Pyruvate to Lactate.[8] | Pro: Irreversible. Con: Requires cofactor recycling (NADH). |
| Smart Donors | Diamines | Cyclic Imine | Spontaneous: Byproduct cyclizes/polymerizes, removing itself. | Pro: High conversion.[9][10][11] Con: Expensive donors. |
Q: The enzyme precipitates or loses activity immediately. A: Solvent shock.
-
Diagnostic: Are you using DMSO to solubilize your ketone?
-
Limit: Most Wild-Type (WT) transaminases tolerate max 10-15% DMSO .
-
Fix: Use a biphasic system (buffer/MTBE or buffer/Heptane). The enzyme stays in the water; the substrate feeds in from the organic phase. This also prevents product inhibition [3].
🔬 Experimental Protocol: LDH/GDH Equilibrium Shift
-
Buffer: 100 mM Potassium Phosphate (pH 7.5). Note: pH 7.5 is crucial. Do not use pH 9.0 (common for WT) as LDH is inactive there.
-
Mix:
-
Incubate: 30°C, 24h, mild shaking.
-
Mechanism: GDH recycles
, driving the LDH consumption of pyruvate.
Module 3: Chiral Auxiliaries (Ellman Sulfinamides)
Core System: Nucleophilic addition to tert-butanesulfinyl imines.[13]
Standard:
The Mechanism of Failure
Stereocontrol depends on the transition state geometry. You must know if you are operating under Chelation Control (Closed TS) or Dipole Control (Open TS).
🔧 Troubleshooting Guide
Q: I am getting the wrong diastereomer (or a 50:50 mix). A: You likely have a "leaky" transition state.
-
Scenario A: Grignard Addition (
)-
Standard Condition: DCM, -78°C.
-
Mechanism: Non-coordinating solvents favor a six-membered chelated transition state involving the sulfinyl oxygen and the imine nitrogen coordinating to the Magnesium.
-
Fix: If selectivity is poor, add
or switch to THF . THF disrupts the chelation, forcing the reaction through an open transition state (Dipole model), often reversing selectivity [4].
-
-
Scenario B: Enolate Addition
-
Issue: Lithium enolates often give poor dr due to aggregation.
-
Fix: Use Titanium enolates . Pre-mix the enolate with
. Titanium forms a tight, monomeric transition state that respects the steric bulk of the tert-butyl group.
-
Q: My yield is low during the imine formation (Condensation step). A: Water is hydrolyzing the product back to the ketone.
-
Protocol: Use
(2-5 equiv) as a water scavenger and Lewis Acid catalyst. -
Warning: Do not use
for sterically hindered ketones; the ethoxide is smaller and activates the carbonyl faster.
📊 Selectivity Switch Diagram (DOT Visualization)
Figure 2: Controlling diastereoselectivity by manipulating solvent coordination effects in Ellman chemistry.
Analytical Validation (The "Truth")
Do not trust optical rotation.
Small impurities can skew
-
Derivatization (Mosher's Method): React your crude amine with (R)-MTPA-Cl.
-
Analyze via
NMR . -
The diastereomeric salts will show distinct Fluorine shifts. Integration gives you the exact dr.
-
-
Chiral HPLC/SFC:
-
Column: Daicel Chiralpak IG or IC (immobilized phases are more robust for amines).
-
Mobile Phase: Alkyl amines often tail. Add 0.1% Diethylamine (DEA) to the mobile phase to sharpen peaks.
-
References
-
Iodine Additive Mechanism: Wang, Y. et al. "Planar Cationic Imine Radical Iodide Charge Transfer Complexes: Key Intermediates for Iodine-(co)catalyzed Asymmetric Hydrogenation." ChemRxiv, 2023. Link
-
Ir-PHOX Catalysis: McIntyre, S. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." J. Am. Chem. Soc., 2011. Link
-
Transaminase Equilibrium: Guo, F. and Berglund, P. "Transaminase Biocatalysis: Optimization and Application." Green Chemistry, 2017. Link
-
Ellman Auxiliary Selectivity: Cogan, D.A. et al. "Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamides."[13] J. Am. Chem. Soc., 1999. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New iridium catalytic methods for enantioselective imine hydrogenation - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (1R)-2,2-Difluoro-1-phenylethan-1-amine
Welcome to the dedicated technical support guide for the purification of (1R)-2,2-Difluoro-1-phenylethan-1-amine. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this and similar chiral fluorinated amines. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during the purification of (1R)-2,2-Difluoro-1-phenylethan-1-amine.
Issue 1: Low Yield After Recrystallization
-
Question: I'm experiencing significant product loss during the recrystallization of (1R)-2,2-Difluoro-1-phenylethan-1-amine. What are the likely causes and how can I improve my yield?
-
Answer: Low yield during recrystallization is a common issue and can often be attributed to several factors. Firstly, the choice of solvent is critical. If the compound is too soluble in the chosen solvent at room temperature, you will inevitably lose a significant amount of product in the mother liquor. Conversely, if the compound is not soluble enough at elevated temperatures, you may not be able to dissolve it completely, leading to a poor recovery.
Troubleshooting Steps:
-
Solvent System Optimization: A systematic solvent screen is the first step. Test a range of solvents with varying polarities. For a fluorinated amine like this, consider solvents such as hexanes, ethyl acetate, isopropyl acetate, and mixtures thereof. The ideal solvent (or solvent system) will fully dissolve your compound at an elevated temperature but will result in low solubility at cooler temperatures (e.g., 0-5 °C).
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. A slower, more controlled cooling process will encourage the growth of larger, purer crystals. Try cooling the solution to room temperature first, and then transferring it to an ice bath or refrigerator.
-
Concentration: Ensure you are not using an excessive amount of solvent. Use just enough to dissolve the compound at the solvent's boiling point. You can test this on a small scale first.
-
Seeding: If you have a small amount of pure product, you can "seed" the supersaturated solution as it cools. This can induce crystallization and improve the overall yield and crystal quality.
-
Issue 2: Incomplete Separation of Diastereomers
-
Question: I'm struggling to separate the desired (1R) enantiomer from a diastereomeric mixture using column chromatography. What can I do to improve the separation?
-
Answer: The separation of stereoisomers can be challenging. If you are working with diastereomers (perhaps from a resolution step), their physical properties are different, but sometimes only slightly.
Troubleshooting Steps:
-
Stationary Phase Selection: Standard silica gel might not be providing sufficient resolution. Consider using a different stationary phase. For amines, alumina (basic or neutral) can sometimes offer better separation and reduce tailing. Alternatively, for very challenging separations, a chiral stationary phase (CSP) may be necessary.
-
Mobile Phase Optimization: A systematic evaluation of the mobile phase is crucial. Start with a standard eluent system like ethyl acetate/hexanes and gradually vary the polarity. The addition of a small amount of a tertiary amine, such as triethylamine (0.1-1%), to the mobile phase can significantly reduce tailing and improve peak shape for amines on silica gel by competing for active sites on the silica surface.
-
Gradient Elution: If an isocratic elution (constant mobile phase composition) is not working, a shallow gradient elution can help to resolve closely eluting compounds.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the column's weight in the crude sample. The sample should be loaded in a minimum amount of solvent.
-
Issue 3: Product Decomposition on Silica Gel
-
Question: I've noticed that my (1R)-2,2-Difluoro-1-phenylethan-1-amine appears to be degrading during silica gel chromatography. How can I prevent this?
-
Answer: Amines, particularly primary amines, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.
Troubleshooting Steps:
-
Deactivate the Silica: As mentioned above, adding a small percentage of a base like triethylamine or ammonia (in methanol) to your mobile phase can neutralize the acidic sites on the silica gel, preventing degradation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, treated silica gels, such as end-capped C18 for reverse-phase chromatography, can be an option if your compound has sufficient hydrophobic character.
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized conditions. The longer the residence time, the greater the chance of degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for the recrystallization of (1R)-2,2-Difluoro-1-phenylethan-1-amine?
-
A1: While the ideal solvent is compound-specific, a good starting point for this class of compounds is a mixture of a non-polar solvent like heptane or hexanes with a slightly more polar solvent like ethyl acetate or isopropyl acetate. This allows for fine-tuning of the polarity to achieve optimal solubility characteristics.
-
-
Q2: How can I confirm the enantiomeric purity of my final product?
-
A2: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
-
-
Q3: Is (1R)-2,2-Difluoro-1-phenylethan-1-amine stable at room temperature?
-
A3: Generally, primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. For long-term storage, it is recommended to store the purified amine under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (e.g., < 4 °C).
-
Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol provides a general framework for the recrystallization of (1R)-2,2-Difluoro-1-phenylethan-1-amine.
Materials:
-
Crude (1R)-2,2-Difluoro-1-phenylethan-1-amine
-
Selected solvent system (e.g., Isopropyl acetate/Heptane)
-
Erlenmeyer flask
-
Condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude amine in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the more polar solvent (e.g., isopropyl acetate) to the flask.
-
Heat the mixture to a gentle reflux with stirring.
-
Continue adding the polar solvent dropwise until the amine is completely dissolved.
-
Slowly add the non-polar solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Add a few more drops of the polar solvent until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol describes a typical flash chromatography purification for (1R)-2,2-Difluoro-1-phenylethan-1-amine.
Materials:
-
Crude (1R)-2,2-Difluoro-1-phenylethan-1-amine
-
Silica gel (or alumina)
-
Mobile phase (e.g., Ethyl acetate/Hexanes with 0.5% Triethylamine)
-
Flash chromatography system or glass column
-
Collection tubes
Procedure:
-
Prepare the mobile phase by mixing the solvents and adding the triethylamine.
-
Pack the column with the chosen stationary phase using the mobile phase.
-
Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Visualizations
Caption: Decision workflow for selecting a purification method.
Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Recrystallization | >99% | 70-90% | Dependent on solvent selection; best for high initial purity. |
| Flash Chromatography | >98% | 60-85% | Good for removing multiple impurities; potential for degradation. |
| Chiral HPLC/SFC (Prep) | >99.9% | 50-80% | High cost; best for achieving high enantiomeric purity. |
References
Technical Support Center: Catalyst Poisoning in Asymmetric Hydrogenation of Imines
Welcome to the Technical Support Center for Asymmetric Hydrogenation of Imines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Catalyst poisoning is a frequent and often frustrating challenge that can lead to diminished reaction efficiency, low enantioselectivity, or complete reaction failure.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, understand, and overcome these issues.
Part 1: Troubleshooting Guide - When Your Reaction Falters
This section addresses specific experimental problems you might encounter. We'll explore the likely causes related to catalyst poisoning and provide step-by-step protocols to get your reaction back on track.
Issue 1: My reaction shows low or no conversion.
Low or non-existent conversion is a primary indicator of a severely inhibited or deactivated catalyst.[3] The active sites of your catalyst are likely blocked, preventing the imine substrate from binding and undergoing hydrogenation.[1]
Initial Diagnostic Questions:
-
Substrate and Reagent Purity: Have you rigorously purified your imine substrate, solvents, and hydrogen gas? Impurities are a common source of catalyst poisons.[1][3]
-
Product Inhibition: Is the amine product known to be a strong ligand for the metal center of your catalyst? Product inhibition is a well-documented phenomenon.[4][5][6][7]
-
Catalyst Handling: Was the catalyst handled under strictly inert conditions to prevent oxidation or exposure to atmospheric contaminants?
Troubleshooting Workflow:
Caption: A workflow for diagnosing low or no conversion.
Detailed Protocols:
-
Protocol 1: Rigorous Purification of Reaction Components
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) to remove water, oxygen, and other coordinating impurities. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Substrate Purification: Recrystallize or chromatograph the imine substrate immediately before use. Ensure the absence of starting materials (aldehyde/ketone and amine) which can themselves be catalyst inhibitors.
-
Gas Purification: Employ an in-line gas purifier to remove trace oxygen, moisture, and other contaminants from the hydrogen gas stream.
-
-
Protocol 2: Assessing Product Inhibition
-
Set up a standard reaction.
-
In a parallel experiment, add a small amount (e.g., 10 mol%) of the expected amine product at the beginning of the reaction.
-
Monitor the initial reaction rates of both experiments. A significant decrease in the rate of the reaction with the added product confirms product inhibition.
-
Issue 2: My enantiomeric excess (ee) is lower than expected.
A drop in enantioselectivity can be more subtle than a complete loss of activity. This often points to the presence of poisons that modify the electronic or steric environment of the chiral catalyst, but do not completely block the active site.
Potential Causes and Solutions:
-
Trace Impurities: Even minute quantities of certain impurities can have a disproportionate effect on enantioselectivity. Re-evaluate the purity of all reaction components.
-
E/Z Isomerization of Imines: The presence of both E and Z isomers of an acyclic imine can lead to the formation of different enantiomers, thus lowering the overall ee.[6][7] Consider reaction conditions that favor the formation of a single isomer.
-
Additives: The presence of unintended acidic or basic additives can alter the catalyst structure or the transition state of the reaction. Ensure all glassware is scrupulously clean and that no cross-contamination has occurred. Additives can sometimes be beneficial; for instance, acids can suppress ketone hydrogenation, and both Lewis and Brønsted acids can activate the imine substrate.[3][4]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst poisoning in asymmetric imine hydrogenation.
Q1: What are the most common catalyst poisons in this reaction?
Catalyst poisons are substances that reduce the effectiveness of a catalyst.[1][8] They can be broadly categorized as follows:
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, disulfides | Substrate impurities, contaminated solvents |
| Nitrogen Compounds | Amines (product), nitriles, pyridines | Product formation, substrate impurities, additives |
| Halogenated Compounds | Alkyl or aryl halides | Substrate impurities, previous reaction residues |
| Oxygenated Compounds | Water, carbon monoxide, peroxides | Atmospheric contamination, impure solvents, side reactions |
| Metal Impurities | Lead, mercury, zinc | Leaching from glassware or equipment, impure reagents |
Q2: How do poisons deactivate the catalyst?
The primary mechanism of catalyst poisoning is the strong chemical bonding (chemisorption) of the poison to the active sites of the catalyst.[1][8][9] This interaction can be:
-
Reversible (Inhibition): The poison molecule binds to the active site but can be displaced, often by changing the reaction conditions (e.g., increasing temperature or hydrogen pressure).[10]
-
Irreversible (Poisoning): The poison forms a very strong, often covalent, bond with the metal center, permanently deactivating that active site.[10]
Caption: The competitive binding of a poison deactivates the catalyst.
Q3: Can a poisoned catalyst be regenerated?
In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.[11][12]
-
For Reversible Inhibition:
-
For Irreversible Poisoning:
-
Chemical Treatment: More aggressive chemical treatments, such as washing with acidic or basic solutions, may be necessary to remove strongly bound poisons.[12] However, these methods risk altering the catalyst's structure and should be approached with caution.
-
Hydrogenation: For poisons like sulfur or nitrogen compounds, treatment with hydrogen at elevated temperatures can form volatile byproducts that are easily removed.[12]
-
Q4: How can I prevent catalyst poisoning in the first place?
Proactive prevention is the most effective strategy.
-
High-Purity Reagents: Always use the highest purity substrates, solvents, and gases available.
-
Inert Atmosphere Techniques: Rigorously employ Schlenk line or glovebox techniques to exclude air and moisture.
-
Dedicated Glassware: Use glassware that is dedicated to sensitive catalytic reactions to avoid cross-contamination.
-
Use of Scavengers: In some cases, adding a "sacrificial" agent that preferentially binds to the poison can protect the catalyst.
-
Poison Traps: Utilizing a guard bed or trap to remove impurities from feed streams before they reach the reactor can be effective, especially on a larger scale.[1]
By understanding the principles of catalyst poisoning and implementing these troubleshooting and preventative strategies, you can significantly improve the success and reproducibility of your asymmetric imine hydrogenation reactions.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
- Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31).
- What is catalyst regeneration and how does it extend catalyst life? (2025, June 19).
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
- Hydrogenation in Practice. (2022, February 16). AOCS.
- C
- Technical Support Center: Asymmetric Hydrogen
- Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018, December 20). Organometallics.
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6).
- Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activ
- Asymmetric hydrogenation of imines via metal–organo cooperative c
- Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Co
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. aocs.org [aocs.org]
- 11. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 12. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 13. scispace.com [scispace.com]
Managing racemization during the work-up of chiral amines
Welcome to the Technical Support Center for Chiral Amine Integrity. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining the stereochemical purity of chiral amines during experimental work-up and purification. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making the preservation of their enantiomeric excess (ee) a paramount concern.[1]
This guide provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you diagnose and solve racemization issues.
Part 1: Understanding the Enemy: Mechanisms of Racemization
Racemization is the conversion of an enantiomerically enriched substance into a 1:1 mixture of both enantiomers, known as a racemate.[2] This process is thermodynamically favorable due to the increase in entropy.[1] For chiral amines, racemization typically occurs if the stereocenter is rendered temporarily achiral. The most common pathways involve the deprotonation of the alpha-carbon (the carbon atom adjacent to the nitrogen).
Here are the primary mechanisms you should be aware of:
-
Imine-Enamine Tautomerism: Under certain conditions, primary and secondary amines can tautomerize to form an achiral enamine intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a racemic mixture. This is particularly relevant for amines with an α-hydrogen.
-
Carbanion Formation: A strong base can deprotonate the carbon α to the nitrogen, creating a planar carbanion. Subsequent protonation will result in racemization.[3] The acidity of this proton is increased if the R¹ group (see diagram below) is electron-withdrawing (e.g., an aryl or carbonyl group).
-
Reversible β-Hydride Elimination: In the presence of transition metal catalysts (e.g., Palladium), a metal-amido complex can undergo reversible β-hydride elimination. This process can lead to racemization if the re-addition of the amine to the metal-hydride complex is not stereospecific.[4]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of (1R)-2,2-Difluoro-1-phenylethan-1-amine: A Comparative Approach
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers and drug development professionals working with chiral molecules like (1R)-2,2-Difluoro-1-phenylethan-1-amine, a robust and reliable analytical method for enantiomeric purity assessment is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the stereoselective analysis of this fluorinated phenylethylamine derivative.
The Significance of Chiral Separation for Fluorinated Amines
(1R)-2,2-Difluoro-1-phenylethan-1-amine is a chiral primary amine, a structural motif frequently encountered in pharmacologically active compounds. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Consequently, the two enantiomers of 2,2-Difluoro-1-phenylethan-1-amine can exhibit markedly different physiological effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the stereoselective analysis of chiral drugs, making the development of validated enantioselective analytical methods a non-negotiable aspect of the drug development process.
Chiral HPLC: The Gold Standard for Enantiomeric Analysis
Direct chiral HPLC, which employs a chiral stationary phase (CSP), is the most widely adopted technique for the separation of enantiomers due to its versatility, robustness, and scalability. The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.
Strategic Approach to Method Development
A systematic approach to chiral method development is crucial to efficiently identify optimal separation conditions. The process generally involves screening a variety of CSPs with different mobile phases. For a basic compound like (1R)-2,2-Difluoro-1-phenylethan-1-amine, polysaccharide-based CSPs are an excellent starting point.
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust chiral HPLC method.
Comparative Analysis of Chiral HPLC Methods
While specific application data for the direct chiral separation of (1R)-2,2-Difluoro-1-phenylethan-1-amine is not extensively published, valuable insights can be drawn from the analysis of structurally similar β,β-difluoroamines. Research in this area has demonstrated successful enantiomeric excess determination using chiral stationary phase HPLC. Based on this and extensive experience with related phenylethylamines, the following methods are proposed for initial screening and optimization.
| Parameter | Method 1 (Normal Phase) | Method 2 (Polar Organic) | Method 3 (Reversed Phase) |
| Chiral Stationary Phase | CHIRALPAK® AD-H or CHIRALPAK® AS-H (Amylose-based) | CHIRALPAK® IC (Cellulose-based) | CHIRALPAK® AD-3R or CHIRALCEL® OD-3R |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Rationale & Insights | Normal phase often provides excellent selectivity for aromatic amines. The basic additive (diethylamine) is crucial for good peak shape and to prevent analyte interaction with residual silanols on the silica support. | The polar organic mode is an alternative that can offer different selectivity. It is particularly useful if the analyte has limited solubility in hexane-based mobile phases. | Reversed-phase methods are often preferred for their compatibility with mass spectrometry (MS) and for polar analytes. The choice of acidic or basic additive will depend on the specific column and analyte pKa. |
Experimental Protocol: Chiral HPLC Analysis (Normal Phase)
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, 2-Propanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the racemic standard of 2,2-Difluoro-1-phenylethan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare the sample for analysis at a similar concentration.
-
Injection: Inject 10 µL of the racemic standard to determine the retention times and resolution of the two enantiomers. Subsequently, inject the test sample.
-
Data Analysis: Identify the peaks corresponding to the (1R) and (1S) enantiomers based on their retention times. Calculate the enantiomeric purity or enantiomeric excess (% ee) using the peak areas.
A Comparative Look at Alternative Analytical Techniques
While chiral HPLC is the workhorse for enantiomeric separations, other techniques offer unique advantages and can be valuable alternatives or complementary methods.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol or ethanol.
-
Advantages: SFC offers faster separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, leading to higher throughput.[1] It also significantly reduces the consumption of organic solvents. For chiral separations, SFC often provides different and sometimes superior selectivity compared to HPLC.[2]
-
Considerations: The instrumentation for SFC is more specialized than for HPLC. Method development involves optimizing parameters such as back pressure, temperature, and the composition of the modifier. Polysaccharide-based CSPs are widely used in SFC and often show excellent performance for the separation of chiral amines.[2]
Diagram: Comparison of Analytical Techniques
Sources
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Difluoromethylated Amines
In the landscape of modern drug discovery and development, the precise determination of a molecule's stereochemical purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Chiral difluoromethylated amines represent a burgeoning class of bioactive compounds, with the difluoromethyl group often imparting unique pharmacological properties such as enhanced metabolic stability, improved membrane permeability, and specific binding interactions.[1][2] The accurate measurement of the enantiomeric excess (ee) of these compounds is therefore a critical step in their synthesis and characterization. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of difluoromethylated amines, grounded in experimental data and field-proven insights.
The Criticality of Enantiomeric Purity in Difluoromethylated Amines
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. The difluoromethyl group, with its unique electronic and steric properties, can significantly influence the binding of a molecule to its biological target.[1][2] Consequently, the rigorous and accurate determination of enantiomeric excess is paramount for:
-
Optimizing Asymmetric Syntheses: Reliable ee determination is essential for the development and optimization of stereoselective synthetic routes to difluoromethylated amines.[3]
-
Ensuring Pharmacological Specificity: A precise understanding of the enantiomeric composition is crucial for correlating structure with activity and for understanding the pharmacological profile of a drug candidate.
-
Meeting Regulatory Requirements: Regulatory bodies worldwide mandate the stereochemical characterization of chiral drug substances to ensure patient safety and product quality.
This guide will explore and compare the most effective and commonly employed analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of difluoromethylated amines is dictated by a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[4]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5][] | High resolution and accuracy, wide applicability, established and robust technology.[7] | Longer run times compared to SFC, higher consumption of organic solvents. | Routine analysis, method development, and quality control where high accuracy is paramount. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the mobile phase.[8][9] | Faster analysis times, lower organic solvent consumption ("greener" chemistry), improved peak symmetries.[8] | Requires specialized instrumentation, method development can be more complex. | High-throughput screening, preparative separations, and analysis of thermally labile compounds.[] |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[10] | Provides structural information, non-destructive, can be used for absolute configuration determination (e.g., Mosher's method).[11] | Lower sensitivity than chromatographic methods, requires higher sample concentrations, potential for signal overlap. | Structural confirmation, mechanistic studies, and when chromatographic methods are not feasible. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its high resolving power and reliability.[11] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For difluoromethylated amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[5]
Workflow for Chiral HPLC Method Development:
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
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A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of (1R)-2,2-Difluoro-1-phenylethan-1-amine
In the landscape of asymmetric synthesis, the quest for methodologies that afford precise stereochemical control is paramount, particularly in the synthesis of complex chiral molecules for pharmaceutical and agrochemical applications. Chiral auxiliaries remain a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer. This guide provides an in-depth comparison of (1R)-2,2-Difluoro-1-phenylethan-1-amine with established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.
Through a synthesis of literature-derived experimental data and mechanistic insights, we will explore the nuances of stereochemical control, reaction scope, and practical considerations for each auxiliary. A central focus will be to extrapolate the potential advantages conferred by the geminal difluoro substitution in (1R)-2,2-Difluoro-1-phenylethan-1-amine, a structural motif poised to offer unique benefits in asymmetric transformations.
The Foundation of Stereocontrol: A Mechanistic Overview
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center. This is typically achieved through the formation of a rigid, chelated transition state that directs the approach of an incoming electrophile or nucleophile to one face of the prochiral substrate.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
(1R)-1-Phenylethylamine (α-PEA): The Archetype and Its Fluorinated Congener
(1R)-1-Phenylethylamine (α-PEA) is a widely accessible and cost-effective chiral amine that has found extensive use as a chiral auxiliary. Its stereodirecting ability stems from the steric bulk of the phenyl group, which effectively shields one face of the reactive intermediate.
The Promise of Fluorine: (1R)-2,2-Difluoro-1-phenylethan-1-amine
While direct experimental data for (1R)-2,2-Difluoro-1-phenylethan-1-amine as a chiral auxiliary is emerging, we can infer its potential based on studies of other fluorinated auxiliaries. The introduction of fluorine atoms can significantly influence the electronic properties and conformational preferences of the auxiliary. Specifically, the strong electron-withdrawing nature of the difluoromethyl group is expected to alter the acidity of the N-H proton and the Lewis basicity of the nitrogen atom.
Furthermore, studies on fluorinated oxazolidinones have demonstrated the potential for through-space fluorine-metal interactions in the transition state.[1] This non-covalent interaction can further rigidify the transition state assembly, leading to enhanced diastereoselectivity.
Caption: Postulated role of fluorine in enhancing stereoselectivity.
Comparative Performance in Key Asymmetric Transformations
To provide a quantitative comparison, we have compiled data from the literature for the performance of α-PEA, Evans' oxazolidinones, and Oppolzer's sultams in representative asymmetric reactions. While data for (1R)-2,2-Difluoro-1-phenylethan-1-amine is not yet available, the performance of its non-fluorinated counterpart serves as a baseline for what can be expected, with the potential for improved diastereoselectivity due to the electronic and coordinating effects of the fluorine atoms.
Asymmetric Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this process is highly dependent on the structure of the chiral auxiliary.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-Phenylethylamine derivative | Benzyl bromide | ~85 | 78:22 | [2] |
| Evans' Oxazolidinone | Benzyl bromide | >90 | >99:1 | |
| Meyers' Chiral Formamidine | Methyl iodide | 70-87 | >95:5 | [3] |
Table 1: Comparison of chiral auxiliaries in asymmetric alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Benzaldehyde | High | anti-selective | [4][5] |
| Evans' Oxazolidinone | Isobutyraldehyde | >90 | >99:1 (syn) | [6] |
| Oppolzer's Sultam | Benzaldehyde | 89 | 93:7 (anti) | [7] |
Table 2: Comparison of chiral auxiliaries in asymmetric aldol reactions.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, capable of creating multiple stereocenters in a single step.
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | endo:exo | Diastereomeric Excess (de%) | Reference |
| Oppolzer's Sultam | N-acryloyl | Cyclopentadiene | 81 | >100:1 | >98 | [8] |
| Evans' Oxazolidinone | N-acryloyl | Cyclopentadiene | 82 | >100:1 | 97 | [8] |
Table 3: Comparison of chiral auxiliaries in asymmetric Diels-Alder reactions.
Experimental Protocols
To ensure the practical utility of this guide, we provide detailed, step-by-step protocols for the attachment of the acyl group to the chiral auxiliary, a representative diastereoselective reaction, and the subsequent cleavage of the auxiliary.
Protocol 1: N-Acylation of (1R)-1-Phenylethylamine
This procedure describes the formation of an N-acyl derivative, the precursor for subsequent asymmetric transformations.
Materials:
-
(1R)-1-Phenylethylamine
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (1R)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of an N-Acyl-(1R)-1-phenylethylamine Derivative
This protocol outlines a typical asymmetric alkylation reaction.
Materials:
-
N-Acyl-(1R)-1-phenylethylamine derivative
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the N-acyl-(1R)-1-phenylethylamine derivative (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the N-Acyl-(1R)-1-phenylethylamine Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.
Materials:
-
Alkylated N-acyl-(1R)-1-phenylethylamine derivative
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (solid)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reflux the alkylated N-acyl-(1R)-1-phenylethylamine derivative in a mixture of water and sulfuric acid for 4-12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the liberated 1-phenylethylamine.
-
Carefully neutralize the aqueous layer with solid sodium bicarbonate.
-
Extract the desired carboxylic acid with diethyl ether.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Conclusion and Future Outlook
This guide has provided a comparative overview of (1R)-2,2-Difluoro-1-phenylethan-1-amine and other prominent chiral auxiliaries. While direct experimental validation for the fluorinated auxiliary is forthcoming, a strong case can be made for its potential to deliver superior diastereoselectivity in a range of asymmetric transformations. The electronic effects of the geminal difluoro group, coupled with the possibility of stabilizing fluorine-metal interactions in the transition state, present a compelling avenue for the design of next-generation chiral auxiliaries.
The established reliability of Evans' oxazolidinones and Oppolzer's sultams in providing high levels of stereocontrol remains undisputed. However, the accessibility, cost-effectiveness, and ease of cleavage of α-phenylethylamine-based auxiliaries make them an attractive alternative, particularly for large-scale applications. The development and thorough evaluation of (1R)-2,2-Difluoro-1-phenylethan-1-amine and other fluorinated analogues are poised to further expand the toolkit of the synthetic chemist, enabling the efficient and elegant construction of complex chiral molecules. Researchers are encouraged to explore the potential of this and other novel fluorinated chiral auxiliaries in their synthetic endeavors.
References
-
Siwicka, A., et al. (2011). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. Available at: [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
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Tessier, A., Pytkowicz, J., & Brigaud, T. (2006). Chiral 2-trifluoromethyl-4-phenyloxazolidine: A novel highly performing chiral auxiliary for amides alkylation. Angewandte Chemie International Edition, 45(22), 3677-3681. Available at: [Link]
-
MDPI. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Available at: [Link]
-
Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba. Available at: [Link]
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Myers, A. G. (n.d.). Chem 115. Harvard University. Available at: [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]
-
Nair, V., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
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No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]
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National Institutes of Health. (n.d.). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Available at: [Link]
-
National Institutes of Health. (n.d.). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Available at: [Link]
-
Fustero, S., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(1), 1. Available at: [Link]
-
National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
Hernández-Rodríguez, M., et al. (2005). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Revista de la Sociedad Química de México, 49(2), 112-116. Available at: [Link]
- Google Patents. (n.d.). Resolution method for preparing optically pure R-1-phenylethylamine.
-
Semantic Scholar. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the. Available at: [Link]
-
O'Hagan, D. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(9), 636-649. Available at: [Link]
-
Arkivoc. (n.d.). Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Available at: [Link]
-
Meyers, A. I., et al. (1974). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines n %. Journal of the American Chemical Society, 96(1), 268-269. Available at: [Link]
-
Meyers, A. I., et al. (1975). Enantioselective Alkylation of Ketones via Chiral, Nonracemic Lithioenamines. An Asymmetric Synthesis of. Journal of the American Chemical Society, 97(11), 3250-3252. Available at: [Link]
-
YouTube. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Available at: [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
-
University of York. (n.d.). evans enolate alkylation-hydrolysisx. Available at: [Link]
-
Williamson, K. L. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. Available at: [Link]
-
National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at: [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Available at: [Link]
-
Georgia Institute of Technology. (n.d.). KINETICS OF DIELS-ALDER REACTIONS OF CYCLOPENTADIENE WITH FEED IMPURITIES. Available at: [Link]
- Google Patents. (n.d.). Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+).
-
National Institutes of Health. (2013). New method of peptide cleavage based on Edman degradation. Available at: [Link]
-
Arkivoc. (n.d.). Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Available at: [Link]
-
Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3(3), 194-197. Available at: [Link]
-
MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Available at: [Link]
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- 7. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Kinetic Resolution of Fluorinated Amines for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the stereochemical purity of a molecule is not merely a desirable attribute but a critical determinant of its pharmacological profile. Fluorinated amines, in particular, represent a rapidly expanding class of building blocks due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered basicity. Consequently, the efficient synthesis of enantiomerically pure fluorinated amines is a paramount objective. This guide provides an in-depth, comparative analysis of the primary methodologies for the kinetic resolution of racemic fluorinated amines, offering both theoretical insights and practical, field-proven experimental protocols.
The Imperative of Chirality in Fluorinated Pharmaceuticals
The introduction of fluorine into a chiral amine can profoundly influence its interaction with biological targets. The distinct stereoisomers of a fluorinated drug candidate can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles. Therefore, robust and scalable methods for obtaining single enantiomers are essential. Kinetic resolution, a process in which one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, remains a cornerstone of asymmetric synthesis. This guide will dissect and compare the two principal approaches: enzymatic kinetic resolution and dynamic kinetic resolution (DKR), with a focus on their application to fluorinated amine substrates.
Part 1: Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic amine. The process typically involves the enantioselective acylation of the amine, where one enantiomer is converted to an amide, allowing for the separation of the unreacted amine and the newly formed amide.
Causality in Experimental Design: Why Lipases?
Lipases are serine hydrolases that are remarkably versatile and robust enzymes. Their utility in organic synthesis stems from several key features:
-
Broad Substrate Scope: Lipases can accept a wide variety of non-natural substrates, including fluorinated amines.
-
High Enantioselectivity: They often exhibit excellent discrimination between enantiomers, leading to high enantiomeric excess (e.e.) values for both the product and the remaining starting material.
-
Operational Simplicity: Many lipases are commercially available in immobilized forms, facilitating easy separation from the reaction mixture and potential for reuse. They are also active in organic solvents, which is crucial for the solubility of many synthetic substrates.
A critical limitation of classical kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. However, for many applications, the high enantiopurity achieved makes this a worthwhile trade-off.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Amine
This protocol is a representative example for the resolution of a racemic β-fluorinated amine using Candida antarctica lipase B (CAL-B), a widely used and effective biocatalyst.[1]
Materials:
-
Racemic β-fluorinated amine (e.g., 1-(4-fluorophenyl)ethanamine)
-
Acylating agent (e.g., ethyl methoxyacetate or isopropyl acetate)
-
Immobilized Candida antarctica lipase B (CAL-B, such as Novozym® 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic fluorinated amine (1.0 equiv.), the organic solvent (to achieve a substrate concentration of ~0.1 M), and activated molecular sieves.
-
Acylating Agent Addition: Add the acylating agent (0.6 equiv.). Using a slight excess of the amine helps to ensure that the reaction stops at or before 50% conversion, maximizing the enantiopurity of both the product and the remaining starting material.
-
Enzyme Addition: Add the immobilized CAL-B (typically 20-50 mg per mmol of substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC, or TLC) to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion.
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted amine and the acylated product can be separated by column chromatography on silica gel.
-
Data Presentation: Lipase-Catalyzed Resolutions
| Substrate (Fluorinated Amine) | Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | e.e. (S)-Amine (%) | e.e. (R)-Amide (%) | Reference |
| 1-(pyridin-3-yl)ethanamine (fluorinated analog) | CAL-B | Ethyl methoxyacetate | THF | RT | ~50 | 90-96 | >99 | [2] |
| β-fluorophenyl-substituted β-amino acid esters | Lipase PSIM (Burkholderia cepacia) | H₂O (hydrolysis) | iPr₂O | 45 | ~50 | >99 (R-ester) | >99 (S-acid) | [1] |
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic fluorinated amine.
Part 2: Dynamic Kinetic Resolution: Surpassing the 50% Yield Barrier
Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This continuous racemization allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, thus overcoming the primary limitation of classical kinetic resolution.
The Synergy of Chemo- and Biocatalysis
For the DKR of amines, a chemoenzymatic approach is most common. This involves the use of a transition metal catalyst for the racemization of the amine and an enzyme (typically a lipase) for the enantioselective acylation.
The Racemization Catalyst: The Key to DKR
The choice of racemization catalyst is critical. It must be effective under conditions that are compatible with the enzyme. Ruthenium and palladium complexes have emerged as the most effective catalysts for the racemization of amines.[3][4][5] The racemization often proceeds through a dehydrogenation-hydrogenation mechanism, where the chiral amine is reversibly converted to an achiral imine.
Experimental Protocol: Chemoenzymatic DKR of a Racemic Fluorinated Amine
This protocol outlines a general procedure for the DKR of a primary amine, which can be adapted for fluorinated analogs.[5]
Materials:
-
Racemic fluorinated amine
-
Acylating agent (e.g., isopropyl acetate)
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Racemization catalyst (e.g., a ruthenium complex like Shvo's catalyst, or a heterogeneous palladium catalyst like Pd/AlO(OH))[6]
-
Anhydrous, non-coordinating organic solvent (e.g., toluene)
-
Weak base (e.g., anhydrous Na₂CO₃)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (if necessary): Some racemization catalysts may require pre-activation.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the racemization catalyst, the immobilized lipase, and the weak base.
-
Addition of Reactants: Add the solvent, the racemic fluorinated amine, and the acylating agent.
-
Reaction Conditions: Heat the reaction mixture to a temperature compatible with both the racemization catalyst and the enzyme (typically 60-100 °C).
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess of the product by chiral HPLC or GC. The reaction is run until complete conversion of the starting material is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the heterogeneous catalysts (both the immobilized enzyme and the racemization catalyst).
-
Wash the catalysts with the solvent.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
-
Data Presentation: Dynamic Kinetic Resolution of Amines
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| 1-Phenylethylamine | Shvo's Catalyst (Ru-based) | CAL-B | Isopropyl acetate | 70 | 99 | 99 | [5] |
| 1-Phenylethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 70 | 99 | 99 | [6] |
| Various primary amines | Ru on zeolite | Lipase | Isopentyl propionate | 70 | >50 | 96 | [3] |
Note: While specific examples for the DKR of fluorinated amines are less common in the literature, the protocols for non-fluorinated amines are highly transferable.
Workflow Diagram: Dynamic Kinetic Resolution
Caption: Conceptual workflow of a chemoenzymatic dynamic kinetic resolution of a racemic amine.
Part 3: Chiral Phosphoric Acid Catalysis: An Emerging Alternative
Chiral phosphoric acids (CPAs) have surfaced as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. While their application in the kinetic resolution of amines is an area of active research, they have shown promise in related processes. For instance, CPAs can catalyze the kinetic resolution of racemic amines through intramolecular allylation in the presence of a palladium co-catalyst.[7] They have also been employed in the oxidative kinetic resolution of cyclic secondary amines.[8]
The mechanism of CPA catalysis typically involves the formation of a chiral ion pair between the protonated amine substrate and the chiral phosphate anion, which then directs the subsequent reaction with high enantioselectivity.
While detailed, standardized protocols for the CPA-catalyzed kinetic resolution of a broad range of fluorinated amines are still under development, this catalyst class represents a promising frontier, particularly for substrates that may not be well-tolerated by enzymatic or transition metal-based systems.
Comparative Analysis and Concluding Remarks
| Feature | Enzymatic Kinetic Resolution | Dynamic Kinetic Resolution (Chemoenzymatic) | Chiral Phosphoric Acid Catalysis |
| Maximum Yield | 50% | 100% (theoretically) | 50% (KR), 100% (DKR) |
| Catalyst | Enzymes (e.g., lipases) | Enzyme + Transition Metal (Ru, Pd) | Chiral Phosphoric Acid (+/- co-catalyst) |
| Reaction Conditions | Mild (25-50 °C) | Moderate to High (60-100 °C) | Varies, often mild |
| Advantages | High enantioselectivity, operational simplicity, commercially available catalysts, green credentials. | High yields, excellent enantioselectivity. | Metal-free (in some cases), unique reactivity profiles. |
| Disadvantages | 50% yield limitation. | Requires compatibility of two catalysts, higher temperatures, potential for metal contamination. | Substrate scope for fluorinated amines still being explored, catalyst cost can be high. |
| Best Suited For | Small to medium scale synthesis where high enantiopurity is critical and the unreacted enantiomer can be racemized and recycled separately. | Large-scale synthesis where high yield of a single enantiomer is paramount. | Niche applications and substrates incompatible with other methods; an area of ongoing research. |
Expert Insights and Future Outlook:
The choice of method for the kinetic resolution of a fluorinated amine is not a one-size-fits-all decision. For initial screening and smaller-scale applications, the operational simplicity and high selectivity of enzymatic kinetic resolution make it an attractive starting point. The 50% yield limitation can be mitigated by developing an efficient racemization and recycling protocol for the undesired enantiomer.
For process development and large-scale manufacturing, dynamic kinetic resolution is undoubtedly the superior strategy due to its potential for quantitative conversion to the desired enantiomer. The key challenge lies in finding a harmonious partnership between the racemization catalyst and the enzyme that allows for high activity and selectivity of both components under a unified set of reaction conditions. The development of more robust and recyclable catalysts for both racemization and resolution will continue to drive innovation in this area.
Chiral phosphoric acid catalysis , while less established for this specific application, holds significant potential. As our understanding of Brønsted acid catalysis deepens, we can expect the emergence of novel CPA-based methods for the efficient resolution of a broader range of amines, including those bearing fluorine substituents.
Ultimately, a thorough evaluation of each of these powerful techniques, guided by the principles and protocols outlined in this guide, will enable researchers and drug development professionals to select the optimal path for the synthesis of enantiomerically pure fluorinated amines, thereby accelerating the discovery and development of next-generation therapeutics.
References
-
Bousson, C., et al. (2020). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. Green Chemistry, 22(14), 4545-4552. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Scilit. [Link]
-
Bousson, C., et al. (2020). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. ACS Catalysis, 13(15), 10186-10195. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
-
List, B., et al. (2022). Chapter 4: Dynamic Kinetic Resolutions Promoted by Phosphoric Acid Catalysts. Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Frontiers in Bioengineering and Biotechnology, 9, 738782. [Link]
-
Li, G., et al. (2021). Kinetic Resolution of α-Tertiary Propargylic Amines through Asymmetric Remote Aminations of Anilines. ACS Catalysis, 11(14), 8552-8562. [Link]
-
Akiyama, T., et al. (2017). Chiral Phosphoric Acid-Catalyzed Kinetic Resolution via Amide Bond Formation. Angewandte Chemie International Edition, 56(43), 13411-13415. [Link]
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Hu, J., et al. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. Organic Letters, 24(32), 5982-5987. [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]
-
Akiyama, T., & Mori, K. (2015). Chiral Phosphoric Acid Catalyzed Oxidative Kinetic Resolution of Cyclic Secondary Amine Derivatives including Tetrahydroquinolines by Hydrogen Transfer to Imines. ResearchGate. [Link]
-
Hu, J., et al. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. PubMed. [Link]
-
Gotor, V. (2008). Optically Active Amines by Enzyme-CatalyzedKinetic Resolution. Semantic Scholar. [Link]
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Kim, M. J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
-
Hu, J., et al. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. ResearchGate. [Link]
Sources
- 1. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 6. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 7. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
